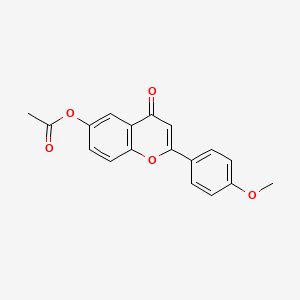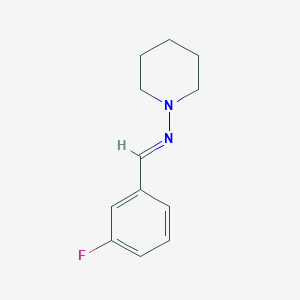
2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chromene derivatives, similar to “2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl acetate,” often involves multicomponent condensation reactions. For instance, a related compound was synthesized through the interaction of starting materials such as 5-hydroxy-4,7-dimethyl-2H-chromen-2-one and 4-methoxyphenylglyoxal in the presence of Meldrum’s acid, indicating a two-step process that includes initial interactions in MeCN followed by the formation of the desired product in acidic media (Lichitsky et al., 2021).
Molecular Structure Analysis
The structure of chromene derivatives is pivotal for their chemical reactivity and properties. X-ray diffraction studies often confirm the molecular structure, showing how atoms within the compound are arranged and bonded. For instance, the crystal structure analysis of a similar chromene compound revealed detailed insights into its molecular geometry, which is crucial for understanding the compound’s chemical behavior (Jyothi et al., 2017).
Chemical Reactions and Properties
Chromene derivatives undergo various chemical reactions, highlighting their reactivity and potential for functionalization. Photochemical reactions, for example, have been used to synthesize angular pentacyclic compounds from chromen-4-ones, demonstrating the versatility of chromene compounds in synthetic chemistry (Dalai et al., 2017).
Physical Properties Analysis
The physical properties of chromene derivatives, such as melting points, solubility, and crystal structure, are crucial for their application in various fields. These properties are often determined through comprehensive analytical techniques, including NMR, IR spectroscopy, and mass spectrometry, providing a complete understanding of the compound's physical characteristics (Reis et al., 2013).
Chemical Properties Analysis
The chemical properties of “2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl acetate” are influenced by its functional groups and molecular structure. These properties determine the compound's reactivity, stability, and interactions with other molecules. Spectroscopic methods, such as NMR and IR spectroscopy, are essential tools for elucidating these properties, offering insights into the electronic and structural aspects that define the chemical behavior of chromene derivatives (Fan et al., 2017).
Applications De Recherche Scientifique
Antibacterial Activity
- Compounds related to 4-hydroxy-chromen-2-one, which is structurally similar to the compound of interest, have been shown to exhibit significant antibacterial activity. These compounds were synthesized and tested against various bacterial strains, including Staphylococcus aureus, E. coli, and Bacillus cereus, showing both bacteriostatic and bactericidal activities (Behrami & Dobroshi, 2019).
Synthesis and Characterization
- Novel polystyrene-supported catalysts based on chromen-2-one derivatives have been developed for use in Michael addition reactions, a critical step in synthesizing Warfarin and its analogues (Alonzi et al., 2014).
Anti-microbial Activity
- Thiazole substituted coumarins, which include derivatives of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl acetate, have been synthesized and shown to possess antibacterial and antifungal activities (Parameshwarappa et al., 2009).
Novel Synthons for Synthesis
- The compound has been used to create novel synthons, which are key intermediates in organic synthesis. For example, 6-Aryl-3-methoxy-carbonyl-4-methylthio-2H-pyran-2-one has been used as a novel synthon for synthesizing terphenyls from aryl ketones (Ram & Goel, 1996).
Development of Schiff's Bases
- Schiff's bases based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) acetic acid have been synthesized, which could be useful in various chemical and biological applications (Čačić et al., 2009).
Synthesis of Aromatic Carbamates
- The compound has been involved in the synthesis of aromatic carbamates with chromen-2-one fragments, which are important in various chemical syntheses (Velikorodov et al., 2014).
Propriétés
IUPAC Name |
[2-(4-methoxyphenyl)-4-oxochromen-6-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-11(19)22-14-7-8-17-15(9-14)16(20)10-18(23-17)12-3-5-13(21-2)6-4-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAFYVRWLYOJSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flavone, 4'-methoxy-6-acetyloxy- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5536304.png)
![(3aS,6aS)-5-(2-chloro-6-fluoro-3-methylbenzoyl)-1-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B5536309.png)

![4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3,5-diol](/img/structure/B5536324.png)
![2-[(methylthio)acetyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5536326.png)
![5-butyl-4-ethyl-2-{2-[3-hydroxy-3-(2-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536331.png)
![N-[(3R*,4R*)-3-hydroxy-1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]pyrazine-2-carboxamide](/img/structure/B5536336.png)
![N'-(2,3-dimethoxybenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5536349.png)

![N,N-dimethyl-2-(2-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5536351.png)
![2-[4-(cyclopropylcarbonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5536358.png)
![2-methyl-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5536366.png)
![5-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5536373.png)